molecular formula C25H20N4O4 B2660869 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one CAS No. 1207056-09-4

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2660869
CAS No.: 1207056-09-4
M. Wt: 440.459
InChI Key: SLZZRAKDJDGBIR-UHFFFAOYSA-N
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Description

The compound 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a heterocyclic molecule featuring a phthalazin-1(2H)-one core substituted with a 1,2,4-oxadiazole ring at the 4-position and a 3-methylphenyl group at the 2-position. The oxadiazole moiety is further functionalized with a 3,4-dimethoxyphenyl group.

Key structural attributes include:

  • Phthalazinone core: Known for its role in kinase inhibition and anticancer activity.
  • 1,2,4-Oxadiazole: A heterocycle contributing to metabolic stability and hydrogen-bonding interactions.
  • 3,4-Dimethoxyphenyl: Electron-donating methoxy groups that enhance solubility and modulate electronic effects.
  • 3-Methylphenyl: A hydrophobic substituent influencing lipophilicity and steric interactions.

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-15-7-6-8-17(13-15)29-25(30)19-10-5-4-9-18(19)22(27-29)24-26-23(28-33-24)16-11-12-20(31-2)21(14-16)32-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZZRAKDJDGBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a synthetic organic molecule that belongs to the class of phthalazine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C20H19N3O4
Molecular Weight 365.38 g/mol
IUPAC Name This compound
CAS Number Not available

The presence of the oxadiazole moiety and methoxy groups in its structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The cytotoxicity of these compounds is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Case Study: Cytotoxicity Assessment

A study evaluating similar oxadiazole derivatives reported IC50 values below 100 μM against the aforementioned cell lines. The most active compounds induced apoptosis through mechanisms involving caspase activation and phosphatidylserine translocation, which are indicative of programmed cell death .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with various receptors to alter signaling pathways crucial for cell survival and growth.
  • DNA Interaction : Potential interference with DNA replication processes may contribute to its anticancer effects.

Antiviral Activity

Oxadiazole derivatives have also been explored for their antiviral properties. Research indicates that certain oxadiazoles exhibit activity against RNA viruses, suggesting potential applications in antiviral drug development . The exact mechanism in this context may include inhibition of viral replication or interference with viral entry into host cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related oxadiazole derivatives.

Compound NameAnticancer Activity (IC50 μM)Antiviral ActivityNotes
Compound A36 (HCT-116)YesHigh apoptotic activity
Compound B34 (HeLa)NoModerate cytotoxicity
This compoundTBDTBDFurther studies needed

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of phthalazinone derivatives functionalized with 1,2,4-oxadiazole rings.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Oxadiazole/Phthalazinone) logP<sup>a</sup> Polar Surface Area (Ų)
Target Compound: 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one C₂₆H₂₂N₄O₄ 454.49 3,4-dimethoxyphenyl / 3-methylphenyl ~5.3<sup>†</sup> ~80<sup>†</sup>
2-(3,4-Dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one C₂₇H₂₄N₄O₅ 484.51 3,4,5-trimethoxyphenyl / 3,4-dimethylphenyl 5.293 80.43
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one C₂₃H₁₆N₄O₃ 396.41 4-methoxyphenyl / phenyl ~4.2<sup>‡</sup> ~70
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one C₂₂H₁₅BrN₄O₂ 445.27 3-bromophenyl / phenyl ~5.0<sup>‡</sup> ~75
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one C₁₈H₁₄N₄O₂ 330.34 3,4-dimethylphenyl / H ~3.8 ~65

<sup>a</sup>logP values estimated via structural analogy.
<sup>†</sup>Inferred from (similar substituent patterns).
<sup>‡</sup>Estimated using fragment-based methods.

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound exhibits a high logP (~5.3), comparable to the trimethoxyphenyl analog (logP = 5.29) , due to the combined hydrophobic contributions of the 3-methylphenyl and methoxy groups.
  • The brominated analog (logP ~5.0) shows slightly lower lipophilicity despite bromine’s hydrophobicity, likely due to reduced methoxy substitution.

Electronic and Steric Influence: 3,4-Dimethoxyphenyl (target compound) vs. 3,4,5-trimethoxyphenyl : The additional methoxy group in the latter increases polarity (PSA = 80.43 Ų) but may reduce metabolic stability due to higher oxidative susceptibility. 3-Methylphenyl (target) vs.

Polar Surface Area (PSA) :

  • The target compound’s PSA (~80 Ų) aligns with analogs featuring multiple methoxy groups , suggesting moderate solubility in polar solvents.
  • Simpler analogs like (PSA ~65 Ų) lack methoxy groups, resulting in lower solubility but better membrane permeability.

Molecular Weight Trends :

  • The target compound (454.49 g/mol) and the trimethoxyphenyl analog (484.51 g/mol) exceed typical drug-like thresholds (~500 g/mol), which may limit oral bioavailability.

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